molecular formula C13H26N2O2 B1592897 (S)-1-Boc-3-butyl-piperazine CAS No. 928025-60-9

(S)-1-Boc-3-butyl-piperazine

Cat. No.: B1592897
CAS No.: 928025-60-9
M. Wt: 242.36 g/mol
InChI Key: ZNICOTLOPCODTO-NSHDSACASA-N
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Description

(S)-1-Boc-3-butyl-piperazine is a chiral piperazine derivative, where the Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-butyl-piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-butyl-piperazine.

    Protection of the Nitrogen Atom: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-3-butyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the piperazine ring or the Boc group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butyl side chain using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, sulfonates, acetone, and dimethylformamide.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives of this compound.

    Reduction: Reduced forms of the piperazine ring or the Boc group.

    Substitution: Substituted derivatives with new functional groups attached to the nitrogen atom or the butyl side chain.

Scientific Research Applications

(S)-1-Boc-3-butyl-piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-butyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The piperazine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

    (S)-1-Boc-3-methyl-piperazine: Similar in structure but with a methyl group instead of a butyl group.

    (S)-1-Boc-4-butyl-piperazine: Similar but with the butyl group attached to the fourth position of the piperazine ring.

    ®-1-Boc-3-butyl-piperazine: The enantiomer of (S)-1-Boc-3-butyl-piperazine with different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Boc-protected nitrogen atom, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in the synthesis of chiral molecules and in the development of stereoselective reactions.

Properties

IUPAC Name

tert-butyl (3S)-3-butylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICOTLOPCODTO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647561
Record name tert-Butyl (3S)-3-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-60-9
Record name 1,1-Dimethylethyl (3S)-3-butyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928025-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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